

A Researcher's Guide to Cross-Referencing Experimental NMR Shifts with Database Values

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Compound of Interest

Compound Name: *2,3-Dimethyl-1-pentene*

Cat. No.: *B165498*

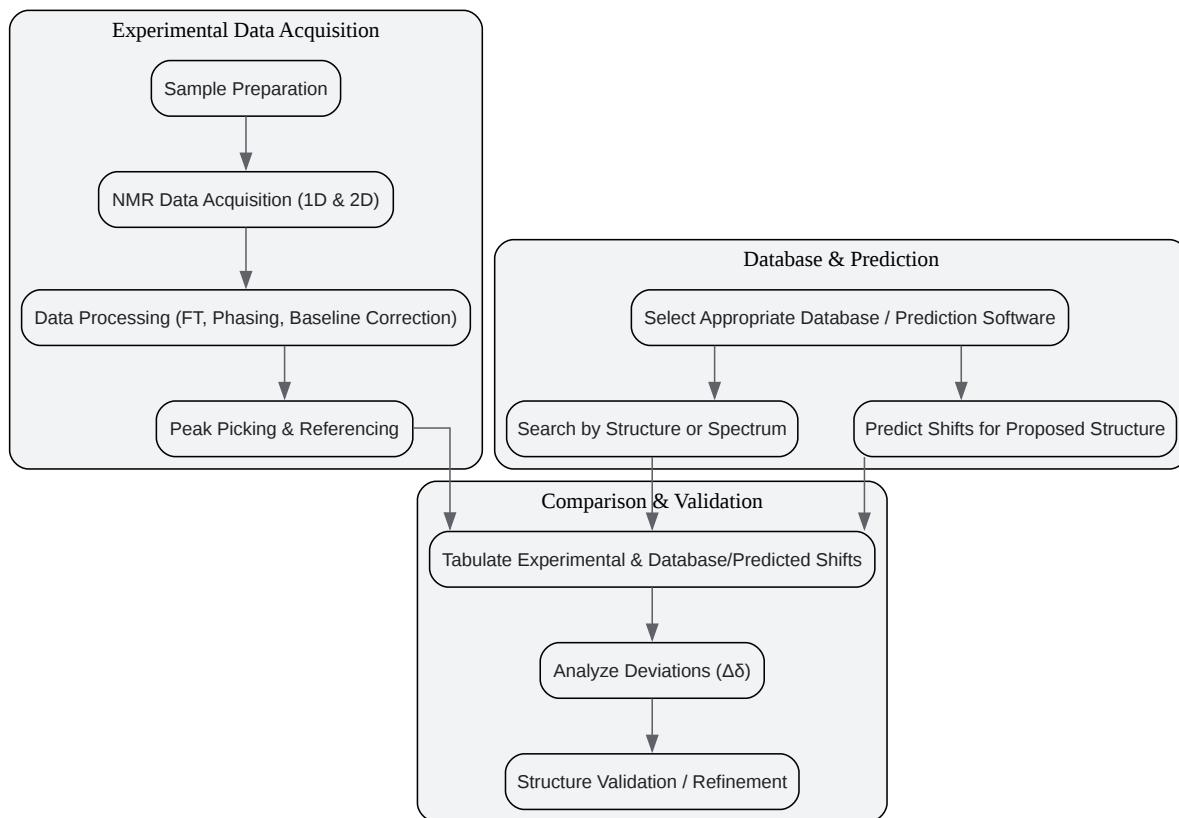
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For researchers, scientists, and professionals in drug development, the accurate verification of chemical structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this process, and the ability to confidently compare experimentally acquired data with established database values is a critical skill. This guide provides a systematic approach to this comparison, emphasizing best practices, data presentation, and detailed experimental protocols to ensure robust and reliable structural elucidation.

The process of cross-referencing experimental NMR data serves two primary purposes: the verification of a known, synthesized compound or the identification of a novel structure. By comparing the experimental chemical shifts with values from extensive databases, researchers can gain confidence in their structural assignments.

The Cross-Referencing Workflow: A Step-by-Step Approach

The successful comparison of experimental and database NMR data relies on a structured workflow. This process begins with meticulous data acquisition and ends with a clear, comparative analysis.



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Caption: A generalized workflow for cross-referencing experimental NMR data with database values.

Key Resources: A Comparative Overview of NMR Databases and Prediction Software

The choice of database or prediction software is critical to the accuracy of the cross-referencing process. The following table provides a comparison of some of the most commonly used resources.

Resource Category	Name	Description	Key Features
Open-Access Databases	nmrshiftdb2	A web database for organic structures and their NMR spectra, with a focus on open-source data.	Spectrum prediction (¹³ C, ¹ H), search by structure, substructure, and spectral data.
Spectral Database for Organic Compounds (SDBS)		A comprehensive database of organic compounds featuring various spectroscopic data, including ¹ H and ¹³ C NMR. [1]	Contains a large collection of spectra (MS, IR, Raman, ESR, and NMR) for a wide range of organic compounds. [1]
Biological Magnetic Resonance Data Bank (BMRB)		A repository for NMR data from proteins, peptides, nucleic acids, and other biomolecules. [2]	Focuses on biomolecular NMR, including chemical shifts, coupling constants, and structural information. [2]
Commercial Software	Mnova (Mestrelab Research)	A software suite that combines NMR data processing, analysis, and prediction. [3]	Utilizes multiple prediction engines, including machine learning and HOSE-code algorithms, and allows for direct comparison of experimental and predicted spectra. [3] [4]
ACD/Labs		A suite of software tools for chemical structure analysis, including NMR prediction and	Employs a large database of experimental data and uses methods like HOSE codes and

	database management. [5]	neural networks for prediction. [5]	
ChemDraw (PerkinElmer)	A popular chemical drawing software that includes NMR prediction capabilities.	Provides estimations of ^1H and ^{13}C chemical shifts based on additivity rules and a hierarchical list of substructures. [6]	
Automated Assignment Tools	NMRtist	A cloud-based, AI-supported platform for automated analysis of protein NMR spectra. [7]	Automates peak picking and resonance assignment, significantly reducing analysis time. [7]
MARS, UNIO, etc.	A variety of academic and commercial programs designed for the automatic assignment of protein backbone and side-chain resonances. [8]	These tools often use chemical shifts from 3D NMR spectra and secondary structure predictions as input. [8]	

Experimental Protocols: Ensuring Data Quality for Accurate Comparisons

The validity of any comparison between experimental and database values hinges on the quality of the acquired data. Adherence to standardized experimental protocols is therefore essential.

Sample Preparation

- Compound Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.
- Solvent Selection: Use high-purity deuterated solvents. The choice of solvent can affect chemical shifts, so it is crucial to match the solvent used in the database or to be aware of

potential solvent effects.[9]

- Concentration: For ^1H NMR, a concentration of 1-5 mg in 0.6-0.7 mL of solvent is typically sufficient.[9] For ^{13}C NMR and other less sensitive nuclei, higher concentrations (5-30 mg) are often required.[9] For proteins, concentrations of 0.3-0.5 mM are common.[10]
- Internal Standard: The use of an internal standard, such as tetramethylsilane (TMS), is recommended for accurate chemical shift referencing.[5]

NMR Data Acquisition

- Spectrometer Setup: Ensure the NMR spectrometer is properly tuned and shimmed to achieve optimal resolution and lineshape.[11]
- 1D Spectra: Acquire high-quality ^1H and ^{13}C NMR spectra. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.
- 2D Spectra: For complex molecules, acquiring 2D NMR spectra (e.g., COSY, HSQC, HMBC) is crucial for unambiguous assignment of ^1H and ^{13}C signals.[5]
- Data Processing: Process the raw data using appropriate window functions, Fourier transformation, phasing, and baseline correction.[12] Accurate referencing of the chemical shift axis is critical.[12]

Data Presentation for Clear Comparison

A clear and structured presentation of the data is essential for a meaningful comparison. The use of tables to summarize experimental and database values allows for a direct assessment of the agreement between the two datasets.

Table 1: ^1H NMR Data Comparison

Proton Assignment	Experimental Chemical Shift (δ , ppm)	Database Chemical Shift (δ , ppm)	Experimental Multiplicity	Database Multiplicity	Experimental Coupling Constant (J, Hz)	Database Coupling Constant (J, Hz)	Deviation ($\Delta\delta$, ppm)
H-1	7.85	7.83	d	d	8.2	8.1	+0.02
H-2	7.42	7.40	t	t	7.5	7.5	+0.02
H-3	7.35	7.36	t	t	7.5	7.6	-0.01
H-4	7.91	7.89	d	d	8.2	8.1	+0.02
OCH ₃	3.92	3.91	s	s	-	-	+0.01

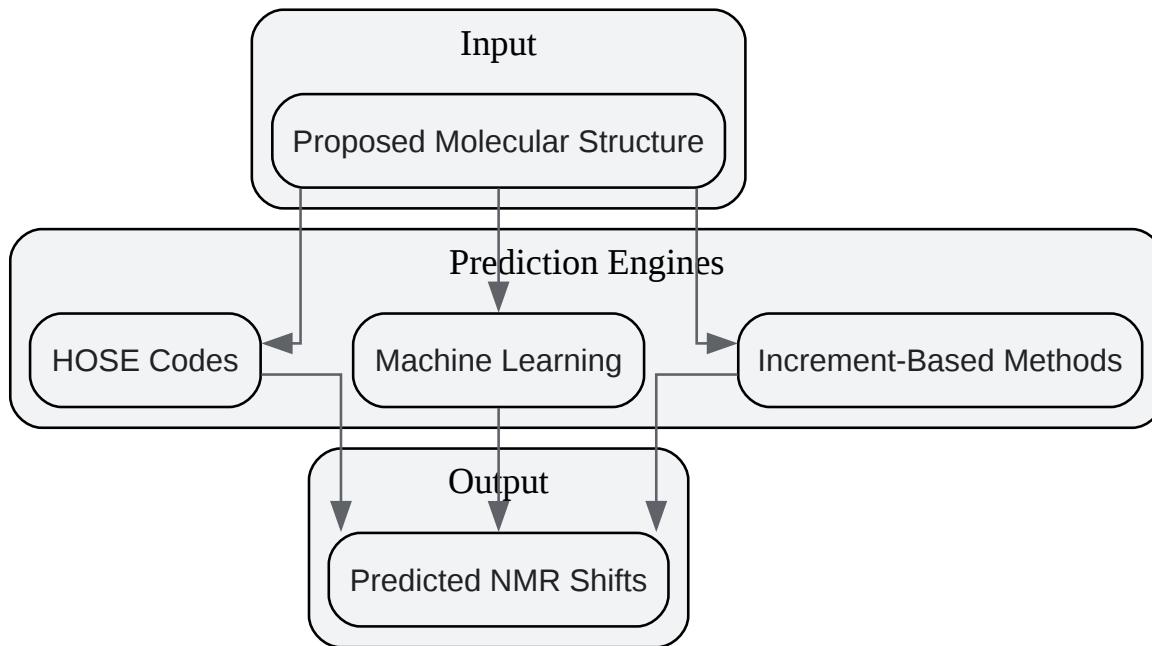
Table 2: ^{13}C NMR Data Comparison

Carbon Assignment	Experimental Chemical Shift (δ , ppm)	Database Chemical Shift (δ , ppm)	Deviation ($\Delta\delta$, ppm)
C-1	130.2	130.1	+0.1
C-2	128.5	128.4	+0.1
C-3	123.7	123.9	-0.2
C-4	133.8	133.7	+0.1
C=O	167.3	167.5	-0.2
OCH ₃	52.4	52.3	+0.1

The Role of Prediction in Structure Verification

In cases where database entries for a specific compound are unavailable, NMR prediction software becomes an invaluable tool. These programs utilize various algorithms, including empirical methods based on libraries of known structures (e.g., HOSE codes) and machine learning approaches, to calculate theoretical chemical shifts for a given structure.^{[3][5]} The

predicted values can then be compared with the experimental data in a similar manner to database values.



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Caption: A simplified diagram illustrating the combination of different prediction methodologies.

Conclusion

The cross-referencing of experimental NMR shifts with database values is a fundamental practice in modern chemical research. By following a systematic workflow that includes meticulous sample preparation, high-quality data acquisition, and clear data presentation, researchers can confidently verify their molecular structures. The judicious use of NMR databases and prediction software provides a powerful means of validating experimental results, ultimately contributing to the robustness and reliability of scientific findings.

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